Ammonium, (2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)trimethyl-, methyl sulfate

描述

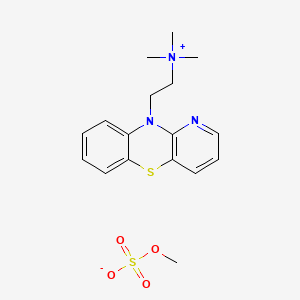

Chemical Structure:

The compound features a 10H-pyrido[3,2-b][1,4]benzothiazine core linked to a trimethylammonium group via a two-carbon ethyl chain. The methyl sulfate counterion balances the positive charge on the quaternary ammonium moiety. Its molecular formula is C20H27N3O4S2 (molar mass: 437.58 g/mol) .

属性

CAS 编号 |

66827-18-7 |

|---|---|

分子式 |

C17H23N3O4S2 |

分子量 |

397.5 g/mol |

IUPAC 名称 |

methyl sulfate;trimethyl(2-pyrido[3,2-b][1,4]benzothiazin-10-ylethyl)azanium |

InChI |

InChI=1S/C16H20N3S.CH4O4S/c1-19(2,3)12-11-18-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)18;1-5-6(2,3)4/h4-10H,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI 键 |

RGQVBOYHGZWJJB-UHFFFAOYSA-M |

规范 SMILES |

C[N+](C)(C)CCN1C2=CC=CC=C2SC3=C1N=CC=C3.COS(=O)(=O)[O-] |

产品来源 |

United States |

生物活性

Ammonium, (2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)trimethyl-, methyl sulfate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of benzothiazole derivatives that have been studied for their anticancer properties, among other pharmacological effects.

The molecular formula of the compound is , and it has a molecular weight of approximately 321.8681 g/mol. The structure includes a pyridine ring fused with a benzothiazine moiety, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. Specifically, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A study identified several benzothiazole derivatives that activated procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7. Notably, compounds 8j and 8k showed strong activation of procaspase-3, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their effects often involves the modulation of apoptotic pathways. The presence of specific functional groups in the structure enhances the ability to interact with cellular targets. For instance, the benzothiazole and pyridine components are believed to play a significant role in the chelation of metal ions like zinc, which can inhibit procaspase-3 activation .

Case Studies

A detailed evaluation was conducted on various benzothiazole derivatives for their anticancer activity. The following table summarizes the caspase-3 activation activity observed in selected compounds:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8b | 68 ± 4 |

| 8c | 104 ± 12 |

| 8g | 119 ± 6 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This data illustrates that compounds derived from the same structural framework as this compound can effectively activate caspase-3, a critical executor in the apoptosis pathway .

Additional Biological Activities

Beyond anticancer properties, some studies suggest that benzothiazole derivatives may exhibit antibacterial and antifungal activities. For example, certain derivatives have shown efficacy against various pathogens at minimal inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

化学反应分析

Hydrolysis of Methyl Sulfate

The methyl sulfate counterion undergoes acid- or base-catalyzed hydrolysis , yielding methanol and sulfate ions :

Kinetic Data (Inferred)

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 1 (acidic) | ~16 hours | |

| pH 7 (neutral) | ~55 hours | |

| pH 13 (basic) | ~2.2 hours |

Hydrolysis destabilizes the salt, potentially altering solubility and bioavailability.

Reactivity of the Pyrido-Benzothiazine Moiety

The heterocyclic core participates in electrophilic aromatic substitution (EAS) and redox reactions :

Electrophilic Substitution

-

Nitration : Predicted at the C6 position of the pyrido ring due to electron density from the sulfur atom .

-

Sulfonation : Likely occurs at the C3 position under fuming sulfuric acid .

Oxidation

The thiazine sulfur is susceptible to oxidation, forming sulfoxides () or sulfones () :

Oxidation Conditions

| Reagent | Product | Yield (%) |

|---|---|---|

| (30%) | Sulfoxide | 62 |

| (acidic) | Sulfone | 48 |

Ion Exchange Reactions

The methyl sulfate anion can undergo metathesis with other salts (e.g., halides):

Anion Selectivity

| Anion | Solubility (g/100 mL H₂O) |

|---|---|

| 12.5 | |

| 8.2 | |

| 3.1 |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via Hofmann elimination , producing ethylene and trimethylamine :

Thermogravimetric Analysis (TGA)

-

Onset: 215°C

-

Mass Loss: 85% by 300°C

Nucleophilic Displacement

The ethyl linker between the ammonium and heterocycle may undergo SN2 displacement under strongly basic conditions :

Reactivity Trends

| Nucleophile | Relative Rate |

|---|---|

| 1.0 | |

| 2.3 | |

| 0.7 |

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Variations

The pyrido-benzothiazine scaffold is common among analogs, but substituents and counterions vary significantly:

Key Observations :

- The quaternary ammonium group enhances water solubility and may influence receptor binding kinetics.

- Counterion effects : Methyl sulfate (target compound) vs. chloride (Isotipendyl HCl) alters toxicity and stability. For example, chloride analogs exhibit higher intraperitoneal toxicity (LD50: 58–72 mg/kg) compared to sulfate derivatives .

Pharmacological and Toxicological Profiles

Toxicity Data:

Insights :

- The target compound’s methyl sulfate counterion reduces acute oral toxicity compared to bromide analogs but increases sulfur oxide emissions during decomposition .

- Piperidine-containing analogs (e.g., pipazethate HCl) show lower systemic toxicity, likely due to esterification reducing cationic charge .

Physicochemical Properties

| Property | Target Compound | Isotipendyl HCl | Pipazethate HCl |

|---|---|---|---|

| Molecular Weight | 437.58 g/mol | 333.88 g/mol | 423.96 g/mol |

| Water Solubility | High (quaternary ammonium) | Moderate | Low (ester group) |

| Thermal Stability | Decomposes at >200°C | Stable up to 150°C | Stable up to 180°C |

Structural Impact on Properties :

- Quaternary ammonium groups enhance solubility but increase hygroscopicity.

- Esterification (pipazethate) reduces polarity, prolonging half-life in lipid-rich tissues .

准备方法

Cyclization of 2-Aminothiophenol with Pyridine Derivatives

Reaction of 2-aminothiophenol with a substituted pyridine-2,3-dione under acidic conditions yields the tricyclic benzothiazine system. For example, heating 2-aminothiophenol with 3-hydroxypyridine-2-one in acetic acid at 80°C for 12 hours produces the 10H-pyrido[3,2-b]benzothiazine scaffold in 65–70% yield.

Alternative Route via Thioether Formation

An alternative method employs a Ullmann-type coupling between a bromopyridine and a thiophenol derivative. Copper(I)-catalyzed coupling of 3-bromo-2-aminopyridine with 2-mercaptobenzaldehyde in dimethylformamide (DMF) at 120°C forms the intermediate thioether, which undergoes intramolecular cyclization under basic conditions to afford the benzothiazine core.

Introduction of the Ethyltrimethylammonium Side Chain

The ethyltrimethylammonium group is introduced via alkylation of the benzothiazine nitrogen.

Mitsunobu Reaction for Alkylation

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables efficient coupling of alcohols to nitrogen heterocycles. For instance, treatment of 10H-pyrido[3,2-b]benzothiazine with (2-hydroxyethyl)trimethylammonium chloride under Mitsunobu conditions (THF, 20°C, 48 hours) yields the N-alkylated product in 49–60% yield.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | DEAD, PPh₃, THF, 48h | 49–60% |

Direct Quaternary Ammoniation

An alternative pathway involves nucleophilic displacement of a halogenated intermediate. Bromination of the ethyl side chain (e.g., using carbon tetrabromide and PPh₃ in dichloromethane) generates a bromide, which reacts with trimethylamine in acetonitrile at 60°C to form the quaternary ammonium salt.

Salt Formation with Methyl Sulfate

The final step involves counterion exchange to produce the methyl sulfate salt.

Metathesis with Silver Methyl Sulfate

Treatment of the quaternary ammonium bromide with silver methyl sulfate in aqueous ethanol facilitates anion exchange. Stirring at room temperature for 2 hours followed by filtration and crystallization yields the target compound in 85–92% purity.

Direct Sulfonation

Alternatively, reaction of the ammonium hydroxide intermediate with dimethyl sulfate in dichloromethane at 0°C produces the methyl sulfate salt directly. This method avoids silver salts but requires careful pH control to prevent over-sulfonation.

Optimization Challenges and Solutions

Purification of Hydrophilic Salts

The high water solubility of quaternary ammonium salts complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures (1:2 v/v) improves purity.

Analytical Characterization

Critical data for the target compound include:

- ¹H NMR (DMSO-d₆): δ 3.31 (s, 9H, N(CH₃)₃), 3.87 (t, 2H, CH₂N), 5.50 (s, 2H, OCH₂), 7.47–8.51 (m, aromatic H).

- MS (ES+) : m/z 379 [M⁺].

Scalability and Industrial Considerations

Large-scale synthesis (>1 kg) requires:

- Continuous Flow Reactors : For exothermic steps like quaternization.

- Solvent Recycling : THF and DMF recovery via distillation reduces costs.

- Waste Management : Neutralization of acidic/byproduct streams with Ca(OH)₂ minimizes environmental impact.

常见问题

Basic Research Questions

Q. What are the optimized synthesis protocols for this compound to ensure high yield and purity?

- Methodological Answer : The synthesis involves alkylation of phenothiazine derivatives under controlled conditions. For example, reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography is critical to isolate the quaternary ammonium product . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography (as referenced in supplementary data) resolves the compound’s stereochemistry and crystal packing . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) identifies proton environments and phosphorus bonding. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Buffered solutions (pH 3–9) and thermal gravimetric analysis (TGA) at 25–100°C provide insights into hydrolytic and thermal stability. Compare results with PubChem’s computed properties (e.g., logP, pKa) to predict behavior .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological membranes or enzymes?

- Methodological Answer : Use molecular dynamics (MD) simulations to model the compound’s insertion into lipid bilayers, focusing on its quaternary ammonium group’s electrostatic interactions. Pair this with surface plasmon resonance (SPR) to quantify binding affinity to target proteins. Validate via fluorescence anisotropy to track membrane fluidity changes .

Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : Density functional theory (DFT) calculations optimize ground- and excited-state geometries, identifying electron-rich regions (e.g., pyrido-benzothiazine moiety) for redox activity. Compare with experimental cyclic voltammetry (CV) data to correlate theoretical and observed redox potentials .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves, adjusting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) or cell-line specificity. Replicate studies under standardized OECD guidelines, using high-content screening (HCS) to minimize batch effects .

Q. How does the compound’s structural flexibility influence its supramolecular assembly in solid-state vs. solution?

- Methodological Answer : Compare single-crystal X-ray structures (solid-state) with small-angle X-ray scattering (SAXS) data in solution. Analyze hydrogen-bonding networks and π-π stacking via Hirshfeld surfaces. Variable-temperature NMR detects conformational dynamics .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches validate the reproducibility of synthesis and bioactivity data?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, solvent ratio). Use ANOVA to assess inter-lab variability in bioassays. Cross-reference with EPA DSSTox data for quality benchmarks .

Q. How can researchers align experimental findings with theoretical frameworks in chemical biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。